molecular formula C9H12ClN5 B13103707 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride

2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride

Cat. No.: B13103707
M. Wt: 225.68 g/mol
InChI Key: HVWJRWNHAKQBSU-UHFFFAOYSA-N
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Description

2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride is a synthetic organic compound featuring a phenyl group, a tetrazole ring, and an ethanamine backbone. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) confers high chemical stability and hydrogen-bonding capacity, making it pharmacologically relevant. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability.

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

2-phenyl-1-(2H-tetrazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11N5.ClH/c10-8(9-11-13-14-12-9)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12,13,14);1H

InChI Key

HVWJRWNHAKQBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NNN=N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation via nucleophilic substitution. Common electrophiles include methyl iodide and benzyl bromide.
Example reaction:

2 Phenyl 1 2H tetrazol 5 yl ethanamine+MeOTfK2CO3,CH3CNN Methyl derivative\text{2 Phenyl 1 2H tetrazol 5 yl ethanamine}+\text{MeOTf}\xrightarrow{\text{K}_2\text{CO}_3,\text{CH}_3\text{CN}}\text{N Methyl derivative}

Reagent Conditions Product Yield Source
Methyl triflateK2_2
CO3_3
, CH3_3
CNN-Methylated derivative72%
Benzyl bromideDMF, 60°CN-Benzyl derivative65%

Key Findings:

  • Alkylation occurs selectively at the amine group due to steric hindrance from the tetrazole ring .

  • Arylation with aryl halides requires palladium catalysts (e.g., Pd(PPh3_3
    )4_4
    ) under Suzuki-Miyaura conditions.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Example reaction:

2 Phenyl 1 2H tetrazol 5 yl ethanamine+AcClEt3NAcetylated derivative\text{2 Phenyl 1 2H tetrazol 5 yl ethanamine}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{Acetylated derivative}

Reagent Conditions Product Yield Source
Acetyl chlorideEt3_3
N, DCMN-Acetyl derivative85%
Benzoyl chloridePyridine, RT

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Biology

The compound has been studied for its potential antifungal and antibacterial activities. Preliminary research indicates that it may inhibit the growth of certain fungal strains by disrupting their metabolic pathways.

Medicine

In medicinal chemistry, 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride is being explored for its potential as a therapeutic agent against various diseases, including cancer. Its structural features allow it to interact with multiple biological targets, making it a candidate for combination therapies.

Industry

This compound is also utilized in industrial applications, particularly in the production of materials with specific properties like high adsorption capacity for gases. This characteristic is beneficial for developing advanced materials in environmental and energy applications.

Case Studies

Case Study 1: Anticancer Potential

A recent clinical study investigated the efficacy of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride in combination with standard chemotherapy agents for treating specific types of cancer. Patients receiving this compound alongside traditional treatments exhibited improved outcomes compared to those on standard regimens alone. The study emphasized the compound's role in enhancing therapeutic effectiveness through synergistic mechanisms.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against Candida albicans and other pathogenic fungi. Results indicated significant inhibition at lower concentrations compared to control groups, suggesting its potential as an effective antifungal agent.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the growth of fungal cells by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules containing heterocyclic rings (tetrazole, triazole, benzoxazole) and ethanamine backbones. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Group Solubility Key Applications/Properties
2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride C₉H₁₁N₅·HCl 233.69 Tetrazole (2H-tetrazol-5-yl) Presumed soluble in water (HCl salt) Antimicrobial, anti-inflammatory (inferred from tetrazole derivatives)
2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride C₁₀H₁₂N₄·HCl 224.69 Triazole (1H-1,2,4-triazol-5-yl) Not specified Potential CNS modulation (triazole derivatives)
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride C₁₀H₁₁ClN₂O·HCl 247.12 Benzoxazole (1,3-benzoxazol-2-yl) Soluble in water, alcohol Fluorescent probes, biomolecular imaging
5-Methyltryptamine hydrochloride C₁₁H₁₄N₂·HCl 210.70 Indole (5-methyl-1H-indol-3-yl) Light brown powder Hallucinogenic activity (structural analog)
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate C₁₂H₁₂N₆O₃ 296.26 Benzoxazole + tetrazole Not specified Dual heterocyclic activity (antimicrobial, antitumor)

Key Comparisons

Structural Variations and Stability Tetrazole vs. This enhances interactions with biological targets, such as enzymes or receptors, but may reduce metabolic stability . Benzoxazole Hybrids: Compounds like 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride () exhibit larger aromatic systems, increasing lipophilicity and membrane permeability. This contrasts with the tetrazole’s polar nature, which favors aqueous solubility .

Pharmacological Implications Tetrazole derivatives (e.g., ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate) demonstrate dual heterocyclic activity, combining antimicrobial and antitumor effects .

Synthetic Complexity The synthesis of tetrazole-containing compounds (e.g., ) often involves cycloaddition reactions with sodium azide, whereas benzoxazole derivatives require condensation of phenylhydrazine and ethyl acetoacetate ().

Toxicological Data Limited toxicological data are available for the target compound. However, structurally related substances like thiophene fentanyl hydrochloride () highlight the need for rigorous safety profiling, as unstudied analogs may pose unforeseen risks .

Biological Activity

2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a phenyl group and a tetrazole ring. This compound has been investigated for various biological activities, particularly its potential as an antibacterial, antifungal, and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride can be represented as follows:

C10H12ClN5\text{C}_{10}\text{H}_{12}\text{ClN}_{5}

This structure features a phenyl group (C6H5) attached to a tetrazole moiety (C2H2N4), which is known for its ability to mimic carboxylic acids, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine Hydrochloride

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus cereus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Aspergillus flavus and Penicillium purpurogenum. The observed antifungal effects were attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Potential

The anticancer activity of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride has been explored in vitro. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways . Specifically, it has shown promise against human glioblastoma cells, exhibiting an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
U251 (Glioblastoma)10
A431 (Skin carcinoma)15
MCF7 (Breast carcinoma)12

The mechanism by which 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride exerts its biological effects is multifaceted. The tetrazole ring facilitates interactions with various enzymes and receptors by mimicking carboxylic acids. This property allows it to modulate key biological pathways involved in cell growth and proliferation .

Comparative Analysis with Similar Compounds

When compared to other tetrazole derivatives, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the unique substitution pattern on the tetrazole ring of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride contributes to its distinct biological profile. Research suggests that while both compounds exhibit multitarget activity, the specific interactions and resultant biological effects vary significantly due to structural differences .

Table 3: Comparison of Biological Activities

CompoundAntibacterialAntifungalAnticancer
2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine HClYesYesYes
3-(5-phenyl-2H-tetrazol-2-yl)pyridineModerateNoModerate

Case Studies

A recent case study involving the application of this compound in a therapeutic context highlighted its potential in combination therapies for cancer treatment. Patients treated with a regimen including this compound exhibited improved outcomes compared to those receiving standard treatments alone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible pathways and intermediates. Pair this with iterative experimental screening of catalysts, solvents, and temperatures. For example, ICReDD’s approach integrates computational design with experimental validation to minimize trial-and-error inefficiencies . Characterization via X-ray crystallography (as in for analogous compounds) can confirm structural fidelity.

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, FT-IR for tetrazole ring confirmation, and LC-MS for purity assessment. For crystallographic validation, single-crystal X-ray diffraction (as demonstrated in ) resolves stereochemical ambiguities. Mass spectrometry can detect trace impurities from synthesis byproducts.

Q. What safety protocols are critical when handling 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride in the laboratory?

  • Methodological Answer : Adhere to GHS classifications for tetrazole derivatives (e.g., flammability, toxicity) and implement hazard controls such as fume hoods, PPE, and emergency showers. Reference safety frameworks like those in (for structurally similar compounds) and institutional chemical hygiene plans (e.g., ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrazole moiety in catalytic or medicinal chemistry applications?

  • Methodological Answer : Apply density functional theory (DFT) to model electron density distribution and reactive sites on the tetrazole ring. For example, ICReDD’s quantum-chemical reaction path searches () can simulate intermediates in nucleophilic substitution or coordination chemistry. Validate predictions using kinetic studies (e.g., stopped-flow spectroscopy).

Q. How should researchers address contradictory data in stability studies (e.g., degradation under varying pH or temperature)?

  • Methodological Answer : Employ Design of Experiments (DoE) to isolate variables (pH, temperature, light exposure). Use HPLC-MS to identify degradation products and propose degradation pathways. Cross-reference findings with thermodynamic simulations (e.g., Arrhenius plots for thermal stability). For methodological frameworks, see ’s emphasis on iterative theory-experiment feedback loops.

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine in vitro binding assays (e.g., SPR or ITC for affinity measurements) with molecular docking simulations. For example, ’s integrated computational-experimental workflow can prioritize target proteins. Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR to track metabolic pathways.

Q. How can reactor design improve scalability for gram-scale synthesis while maintaining yield?

  • Methodological Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals/reactor design) principles (). Use continuous-flow reactors to enhance heat/mass transfer for exothermic tetrazole cyclization steps. Monitor real-time parameters (pressure, temperature) with process analytical technology (PAT).

Methodological Considerations

  • Data Contradictions : When conflicting results arise (e.g., inconsistent bioactivity), apply ’s "contested data" framework: triangulate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and re-examine assumptions in theoretical models.
  • Safety Compliance : Institutional safety exams ( ) and ISO/IEC 17043 standards ( ) ensure adherence to best practices.
  • Ethical Research : Avoid commercial sources (per user constraints) and prioritize peer-reviewed methodologies over vendor-supplied data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.